Isoflupredone-d3 (d2 Major)
Description
Contextualization of Deuterated Steroids in Biomedical Science
Deuterated steroids are synthetic versions of naturally occurring or synthetic steroids where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen. resolvemass.caontosight.ai This subtle change in mass does not significantly alter the compound's chemical properties, but provides a unique isotopic signature that is invaluable for a variety of research applications. resolvemass.casigmaaldrich.com In biomedical science, deuterated steroids are frequently employed as internal standards in mass spectrometry-based analyses to accurately quantify endogenous steroids and their metabolites in biological fluids like plasma and urine. sigmaaldrich.comresearchgate.net This is crucial for diagnosing and monitoring hormonal disorders, as well as in doping control. sigmaaldrich.com Furthermore, the use of deuterated steroid tracers allows for the investigation of steroid metabolism and pharmacokinetics in vivo, providing insights into the dynamic processes of hormone production, conversion, and clearance. mdpi.com
Rationale for Stable Isotope Labeling in Advanced Chemical and Biological Research
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules to trace their fate in chemical reactions or biological systems. creative-proteomics.comwikipedia.org This methodology is fundamental to a wide range of advanced research fields. adesisinc.com
Advantages of Deuteration for Tracing and Quantification
The primary advantage of using deuterated compounds lies in their ability to serve as ideal internal standards for quantitative analysis, particularly in mass spectrometry (MS). thalesnano.comclearsynth.com Since deuterated standards have nearly identical physicochemical properties to their non-labeled counterparts, they co-elute during chromatographic separation and experience similar ionization and fragmentation patterns in the mass spectrometer. texilajournal.comresearchgate.net This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification. sigmaaldrich.comclearsynth.com The mass difference between the labeled and unlabeled compound allows them to be distinguished by the mass spectrometer, enabling simultaneous detection and measurement. nih.gov
Role in Overcoming Analytical Challenges
The analysis of steroids and other biomolecules in complex biological matrices such as blood or urine presents significant analytical challenges. texilajournal.com Matrix effects, where other components in the sample interfere with the ionization of the analyte, can lead to inaccurate results. clearsynth.comtexilajournal.com Deuterated internal standards are instrumental in mitigating these matrix effects. resolvemass.catexilajournal.com Because the deuterated standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, ensuring reliable quantification even in complex samples. texilajournal.com Furthermore, the use of stable isotope-labeled standards helps to overcome issues of antibody cross-reactivity that can plague traditional immunoassay methods for steroid analysis. plos.org
Specific Academic Significance of Isoflupredone-d3 (d2 Major) as a Research Probe
Isoflupredone-d3 (d2 Major) is the deuterium-labeled form of Isoflupredone (B118300), a synthetic glucocorticoid. medchemexpress.eumedchemexpress.com Its primary significance in academic research is as an internal standard for the accurate quantification of Isoflupredone in various biological samples. usda.govdrugfuture.com The presence of deuterium atoms provides a distinct mass shift, allowing it to be differentiated from the unlabeled drug in mass spectrometric analyses. lgcstandards.com This is crucial for pharmacokinetic studies investigating the absorption, distribution, metabolism, and excretion of Isoflupredone. acs.org Research has also explored the use of isotopically labeled Isoflupredone in studies related to motor-associated neurodegenerative diseases. google.com
Scope and Objectives of Scholarly Investigations Utilizing Isoflupredone-d3 (d2 Major)
Scholarly investigations utilizing Isoflupredone-d3 (d2 Major) primarily focus on analytical and metabolic research. Key objectives include:
Developing and validating robust analytical methods, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Isoflupredone in biological matrices. researchgate.netuib.no
Conducting pharmacokinetic studies to understand the disposition of Isoflupredone in various species.
Investigating the metabolism of Isoflupredone by identifying and quantifying its metabolites, for which deuterated standards are also essential. nih.gov
Serving as a certified reference material for quality control and assurance in veterinary drug testing and other regulatory applications. usda.govthomastobin.com
Properties
Molecular Formula |
C₂₁H₂₄D₃FO₅ |
|---|---|
Molecular Weight |
381.45 |
Synonyms |
(11β)-9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione-d3; 9-Fluoro-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione-d3; 9-Fluoroprednisolone-d3; 9α-Fluoro-1-cortisol-d3; Δ-Fluorocortisone-d3; NSC 12174-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Isoflupredone D3 D2 Major
Advanced Synthetic Routes to Isoflupredone-d3 (d2 Major)
The synthesis of Isoflupredone-d3, a deuterated analog of the synthetic corticosteroid Isoflupredone (B118300) (also known as 9α-fluoroprednisolone), requires a multi-step approach that combines protecting group chemistry with specific deuteration reactions. google.comwikipedia.org While specific proprietary synthesis routes are not always published, a plausible pathway can be constructed based on established methods for labeling corticosteroids like cortisol and the identification of known synthetic intermediates. nih.govusbio.net
A common strategy involves the protection of reactive functional groups that are not the target for deuteration. For corticosteroids with a dihydroxyacetone side chain (at C-17), such as Isoflupredone, this group is often protected to prevent unwanted side reactions. A known intermediate in the synthesis of related compounds is the bis(methylenedioxy) derivative, which protects the C-17 and C-21 hydroxyl groups. usbio.net A general synthetic scheme would likely proceed as follows:
Protection: The starting material, likely Isoflupredone or a precursor, undergoes reaction to protect the C-17 and C-21 hydroxyl groups. This is analogous to the preparation of cortisone-BMD (a bismethylenedioxy derivative) in the synthesis of deuterated cortisol. nih.gov
Deuterium (B1214612) Labeling: With the side chain protected, deuterium atoms are introduced into the steroid's core structure. This is typically achieved through base-catalyzed hydrogen-deuterium exchange at enolizable positions. nih.govfu-berlin.de
Deprotection: Following deuteration, the protecting group is removed under specific conditions to regenerate the hydroxyl groups, yielding the final Isoflupredone-d3 product. nih.gov
This targeted approach ensures that deuterium is incorporated at specific, stable sites on the molecule.
Site-specific incorporation of deuterium into a complex steroid framework is a significant synthetic challenge due to the molecule's largely hydrocarbon nature. arkat-usa.org Several established techniques are employed to achieve precise labeling. arkat-usa.orgnih.gov
Hydrogen-Deuterium Exchange (H/D Exchange): This is one of the most common methods for deuterium incorporation. snnu.edu.cnresearchgate.net It can be catalyzed by either acids or bases in a deuterated solvent like deuterium oxide (D₂O) or deuterated methanol (B129727) (MeOD). nih.govarkat-usa.org For instance, base-catalyzed exchange using sodium deuteroxide (NaOD) in MeOD can selectively replace protons on carbons adjacent to carbonyl groups (α-protons) with deuterium. nih.gov While effective, this method can sometimes suffer from back-exchange issues or lack of selectivity if multiple enolizable positions exist. arkat-usa.org More advanced methods utilize metal catalysts, such as iridium or iron, which can direct deuteration to specific C-H bonds with high regioselectivity under milder conditions. snnu.edu.cnresearchgate.net
Reductive Deuteration: This technique introduces deuterium by reducing a functional group, typically a ketone, with a deuterated reducing agent. nih.gov Reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) are used to convert a carbonyl group into a deuterated hydroxyl group, thereby labeling the attached carbon with high specificity. nih.govfu-berlin.denih.gov For example, the reduction of an 11-keto steroid with NaBD₄ would introduce a deuterium atom specifically at the C-11 position. nih.gov
Catalytic Deuteration: This method involves the addition of deuterium gas (D₂) across a carbon-carbon double bond in the presence of a metal catalyst like palladium or platinum. fu-berlin.dearkat-usa.org However, this approach can lack regioselectivity if the steroid molecule contains multiple double bonds. arkat-usa.org
The efficiency and selectivity of deuteration are paramount in producing a high-quality labeled standard. Selectivity is crucial for ensuring that the deuterium labels are in chemically stable positions and that their location is known, which is vital for interpreting mass spectral fragmentation. arkat-usa.orgrsc.org
The choice of synthetic method is the primary determinant of selectivity. Reductive deuteration, for example, is inherently site-selective to the position of the original carbonyl group. nih.gov H/D exchange selectivity is governed by the acidity of the C-H bonds; protons alpha to a ketone are most readily exchanged. nih.gov To enhance selectivity, chemists often employ protecting groups to block reactions at other potential sites. nih.govarkat-usa.org
The efficiency of deuterium incorporation is the measure of how completely the target hydrogens are replaced by deuterium. Recent advancements in catalysis, such as the use of ultrasound-assisted microcontinuous processes for H/D exchange on steroid hormones, have demonstrated the ability to achieve up to 99% deuterium incorporation with 98% selectivity. researchgate.net The use of highly enriched deuterium sources (e.g., D₂O with >99% purity) and carefully controlled reaction conditions are essential for maximizing incorporation efficiency. rsc.org
Purification and Isotopic Enrichment Assessment for Isoflupredone-d3 (d2 Major)
After synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, and molecules with varying degrees of deuteration (e.g., d0, d1, d2). Rigorous purification is therefore essential. researchgate.net Standard chromatographic techniques, particularly flash column chromatography and High-Performance Liquid Chromatography (HPLC), are commonly used to isolate the target compound and achieve high chemical purity (>95%). nih.govlgcstandards.com
Once purified, the isotopic enrichment must be assessed. This is primarily accomplished using Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). sigmaaldrich.comnih.govresearchgate.net Mass spectrometry separates ions based on their mass-to-charge ratio, allowing for the clear differentiation of molecules that differ only in their isotopic composition. The analysis provides a distribution of the isotopic species present in the sample. nih.gov For a compound designated as "d3," the goal is to maximize the abundance of the species containing three deuterium atoms relative to others.
The table below illustrates a typical isotopic distribution profile for a deuterated steroid, based on data reported for a similar synthesis. nih.gov
| Isotopic Species | Relative Abundance (%) | Description |
|---|---|---|
| d0 | <1% | Unlabeled Compound |
| d1 | ~5% | Compound with 1 Deuterium Atom |
| d2 | ~20% | Compound with 2 Deuterium Atoms |
| d3 | >70% | Target Compound with 3 Deuterium Atoms |
| d4 | <5% | Compound with 4 Deuterium Atoms |
This table is a representative example and actual batch results may vary.
Isotopic Purity and Positional Isomer Analysis of Deuterated Steroids
Isotopic purity is a measure of the mole fraction of the desired isotopically labeled molecule in the final product. rsc.org It is distinct from chemical purity. For Isoflupredone-d3, high isotopic purity means the sample consists predominantly of molecules containing exactly three deuterium atoms. This is quantified using mass spectrometry, as detailed in the section above. nih.gov
Equally important is the confirmation of the deuterium atoms' specific locations within the steroid structure (positional isomerism). While mass spectrometry confirms the number of deuterium atoms, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for determining their precise position. arkat-usa.orgnih.gov
¹H NMR (Proton NMR): In a ¹H NMR spectrum, the absence of a signal at a position where a proton is expected indicates successful substitution with a deuterium atom.
¹³C NMR (Carbon NMR): Carbons bonded to deuterium exhibit characteristic splitting patterns and shifts, providing further confirmation of the label's location. rsc.orgrsc.org
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing unambiguous evidence of their presence and chemical environment.
Infrared (IR) spectroscopy can also offer supporting evidence by detecting the characteristic absorption of the carbon-deuterium (C-D) bond, which appears at a different frequency (around 2100 cm⁻¹) than the carbon-hydrogen (C-H) bond. arkat-usa.org
Comparative Analysis of Different Synthetic Approaches for Deuterated Steroids
The selection of a synthetic strategy for producing deuterated steroids like Isoflupredone-d3 involves a trade-off between factors such as cost, scalability, selectivity, and the availability of starting materials. fu-berlin.deresearchgate.net
| Synthetic Approach | Primary Reagents | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Base-Catalyzed H/D Exchange | NaOD, D₂O, MeOD | Moderate to High (at α-positions) | Cost-effective reagents; straightforward procedure. nih.gov | Risk of side reactions; potential for back-exchange; may require protecting groups. arkat-usa.orgresearchgate.net |
| Reductive Deuteration | NaBD₄, LiAlD₄ | Very High (at reduced carbonyl) | Excellent site-specificity; high deuterium incorporation. nih.gov | Requires a reducible functional group at the desired labeling site; reagents are more expensive. fu-berlin.de |
| Metal-Catalyzed H/D Exchange | Ir, Ru, Fe catalysts; D₂O | Very High (catalyst-directed) | High regioselectivity under mild conditions; scalable. researchgate.netnih.gov | Catalyst cost and sensitivity; potential for metal contamination in the final product. researchgate.netresearchgate.net |
| Catalytic Deuteration | D₂ gas, Pd/C, PtO₂ | Variable (depends on C=C bonds) | Effective for saturating double bonds. | Poor regioselectivity with multiple double bonds; requires specialized gas handling equipment. arkat-usa.org |
Advanced Analytical Applications of Isoflupredone D3 D2 Major As a Research Tool
Role of Isoflupredone-d3 (d2 Major) in Quantitative Bioanalytical Method Development
The development of precise and dependable quantitative bioanalytical methods is fundamental to pharmaceutical research. A significant hurdle in this area is managing the variability that comes with sample preparation and analysis. The use of stable isotope-labeled internal standards, such as Isoflupredone-d3 (d2 Major), is a widely adopted and often crucial approach to overcoming these challenges. These internal standards are chemically analogous to the analyte but contain heavier isotopes, like deuterium (B1214612). Their near-identical chemical nature ensures they behave similarly during analysis, particularly in mass spectrometry, which helps to correct for analytical inconsistencies.
Application as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a leading technique for quantifying small molecules in complex biological samples due to its high sensitivity and selectivity. lcms.cznih.gov In LC-MS/MS analysis, a stable isotope-labeled internal standard like Isoflupredone-d3 is introduced at a known concentration to all samples, including calibration standards and unknowns, during the initial preparation stages. lcms.cznih.gov This internal standard is designed to mirror the behavior of the analyte throughout the entire analytical process, from extraction to ionization. researchgate.net
Any variations in the analyte's concentration due to sample preparation or instrument fluctuations are mirrored by the internal standard. lcms.cz By calculating the ratio of the analyte's response to the internal standard's response, these variations are effectively normalized. This ratio is then used to determine the analyte's concentration by comparing it to a calibration curve. The use of a stable isotope-labeled internal standard is especially important for correcting inconsistencies in sample recovery and for mitigating matrix effects, which can significantly compromise the accuracy of the results. nih.gov
Utilization in Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for steroid analysis, often requiring a derivatization step to enhance the volatility of the steroids for better analysis. nih.govnih.gov Similar to LC-MS/MS, the use of stable isotope-labeled internal standards is essential for accurate quantification in GC-MS. rug.nl Isoflupredone-d3 can be used as an internal standard for the analysis of isoflupredone (B118300) and other related corticosteroids. The deuterated standard co-elutes with the target analyte and shows similar fragmentation patterns in the mass spectrometer, enabling reliable quantification by monitoring specific ion transitions for both compounds. mdpi.com
Method Validation Parameters Incorporating Deuterated Internal Standards
Validating a bioanalytical method is crucial to confirm its reliability. Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidelines for this process. When a deuterated internal standard is used, several parameters are evaluated to ensure the method's performance.
Key Validation Parameters:
Selectivity and Specificity: The method's ability to distinguish and quantify the analyte from other components in the sample.
Accuracy: How close the measured concentration is to the actual concentration.
Precision: The consistency of results across multiple measurements.
Calibration Curve: The relationship between the response ratio (analyte/internal standard) and the analyte's concentration.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of other components in the sample on the ionization of the analyte and internal standard.
Stability: The stability of the analyte and internal standard under various conditions. d-nb.info
The inclusion of a stable isotope-labeled internal standard like Isoflupredone-d3 typically enhances the accuracy and precision of the method by compensating for variations in recovery and matrix effects.
Strategies for Overcoming Matrix Effects and Ion Suppression
Matrix effects, especially ion suppression, pose a significant challenge in LC-MS/MS bioanalysis. nih.govlongdom.orgresearchgate.net These effects happen when other components in the biological sample interfere with the ionization of the analyte and internal standard, leading to a weaker signal. nih.gov The most effective way to counteract these effects is by using a co-eluting stable isotope-labeled internal standard. lcms.cznih.gov Since the deuterated standard has nearly identical properties to the analyte, it is affected by ion suppression to the same degree. By using the response ratio, these suppressive effects are largely nullified, resulting in more accurate quantification. rsc.org
Additional strategies to reduce matrix effects include:
Efficient sample preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can remove many interfering components. chromatographyonline.com
Chromatographic separation: Optimizing the separation process to isolate the analyte from matrix interferences.
Alternative ionization sources: In some cases, atmospheric pressure chemical ionization (APCI) may be less prone to matrix effects than electrospray ionization (ESI). nih.gov
Despite these strategies, the use of a stable isotope-labeled internal standard remains the most robust approach.
Spectroscopic Characterization Techniques for Isoflupredone-d3 (d2 Major) Purity and Structure Elucidation in Research Contexts
Infrared (IR) and Raman Spectroscopy in Isotopic Differentiation Studies
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, serve as powerful non-destructive methods for differentiating between isotopically labeled compounds like Isoflupredone-d3 and their unlabeled counterparts. The fundamental principle behind this application lies in the mass-dependent nature of molecular vibrations. The substitution of a lighter isotope (protium, ¹H) with a heavier one (deuterium, ²H or D) alters the reduced mass of the vibrating chemical bonds, leading to a predictable shift in the vibrational frequency.
In IR spectroscopy, the C-D stretching vibration is observed at a significantly lower wavenumber (around 2,100-2,250 cm⁻¹) compared to the corresponding C-H stretch (around 2,850-3,000 cm⁻¹). This substantial and well-defined isotopic shift provides a clear spectral window for identifying the presence and location of deuterium labeling within a molecule. Researchers have successfully used IR and vibrational circular dichroism (VCD) spectroscopy to study the complex structures of various steroid hormones, where isotopic labeling can help in assigning specific vibrational modes.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Fidelity Assessment
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for rigorously assessing the isotopic fidelity of deuterated compounds such as Isoflupredone-d3. Isotopic fidelity, which encompasses both isotopic purity (the percentage of the desired deuterated species) and the specific location of the labels, is a critical parameter for a reliable internal standard. HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, possess the high resolving power necessary to distinguish between isotopologues—molecules that differ only in their isotopic composition.
The primary advantage of HRMS is its ability to provide highly accurate mass measurements, which allows for the separation of signals from the deuterated analyte (e.g., d3), partially deuterated species (d1, d2), and the unlabeled (d0) compound. This capability is crucial because the natural abundance of heavy isotopes (like ¹³C) can create isobaric interferences, where an unlabeled molecule containing one or more ¹³C atoms might have a nominal mass close to a deuterated isotopologue. HRMS can resolve these fine mass differences, enabling an accurate calculation of the isotopic enrichment.
The assessment process typically involves:
Optimized Analysis : Using techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with HRMS (UPLC-HRMS) to chromatographically separate the analyte from impurities.
Spectral Acquisition : Acquiring high-resolution mass spectra of the deuterated standard.
Data Processing : Integrating the extracted ion chromatograms (EICs) for each isotopologue (d0, d1, d2, d3, etc.).
This rigorous evaluation ensures that the deuterated standard meets the stringent quality requirements for its use in quantitative assays.
| Parameter | Technique | Advantage | Finding |
| Isotopic Purity | ESI-HRMS | Rapid, highly sensitive, low sample consumption. | Provides consistent isotopic purity values that agree with certified values by distinguishing H/D isotopolog ions. |
| Isotopic Enrichment | LC-ESI-HR-MS | Allows for accurate quantitation of the labeled composition. | Can be used to evaluate a series of commercially available deuterated compounds with high reproducibility. |
| Label Position | ESI-HRMS/MS | Provides structural information on the location of deuterium labels. | Fragmentation patterns help characterize the specific sites of deuteration. |
Chromatographic Separations and Detection Principles Applied to Isoflupredone-d3 (d2 Major)
The analysis of Isoflupredone-d3, like other steroids, relies heavily on chromatographic techniques to separate it from its unlabeled analog and other endogenous compounds in complex biological matrices. The slight difference in physicochemical properties introduced by deuterium labeling can sometimes lead to partial chromatographic separation from the unlabeled analyte, a phenomenon known as the isotopic effect. While often minimal in reverse-phase liquid chromatography, this separation can be more pronounced in gas chromatography. Therefore, robust chromatographic methods are essential to ensure co-elution, which is critical when the labeled compound is used as an internal standard for precise quantification.
Liquid chromatography, particularly UPLC and HPLC, coupled with tandem mass spectrometry (LC-MS/MS), is the predominant analytical platform for steroid analysis. This combination offers high selectivity and sensitivity, allowing for the accurate measurement of low concentrations of steroids in various samples. The detection principle is based on Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and one or more characteristic product ions are monitored. For Isoflupredone-d3, the precursor and product ions will have a mass shift corresponding to the number of deuterium atoms, allowing for its specific detection alongside the unlabeled form.
Development of Robust Chromatographic Methods for Deuterated Steroids
Developing robust chromatographic methods is a critical step in the quantitative analysis of steroids using their deuterated analogs. The primary goal is to achieve reliable separation from matrix interferences while ensuring that the deuterated internal standard behaves chromatographically as closely as possible to the unlabeled analyte.
Key aspects of method development include:
Column and Mobile Phase Selection : Reversed-phase columns (e.g., C18) are commonly used for steroid analysis. The mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve adequate retention and separation of multiple steroids in a single run.
Isotope Effect Consideration : While ¹³C-labeled standards are less likely to exhibit chromatographic shifts, deuterium-labeled compounds can sometimes elute slightly earlier than their non-deuterated counterparts. Method development must verify the degree of this separation. If significant, it can lead to quantification errors, as the analyte and the standard would experience different matrix effects at slightly different retention times.
Sample Preparation : Effective sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is crucial to remove interfering substances from the sample matrix before chromatographic analysis. The deuterated standard is added at the beginning of this process to correct for any analyte loss during extraction and processing.
High-Throughput Methods : Recent advancements focus on developing rapid methods using techniques like UPLC and convergence chromatography to reduce analysis times from over 10 minutes to just a few minutes, enabling high-throughput analysis essential for clinical research and doping control.
| Method | Approach | Key Feature | Reference |
| LC-MS/MS | Simultaneous determination of 23 endogenous steroids. | Optimized enzymatic hydrolysis and solvolysis for sample preparation. | |
| UPLC-MS/MS | Automated robotic SPE for high-throughput analysis. | Minimized matrix effects and demonstrated high recovery for 27 steroids. | |
| LC-IM-MS | Rapid (2 min) targeted method for 40 anabolic steroids. | Ion mobility provides an additional dimension of separation for isomers. | |
| Convergence Chromatography | Utilizes liquid CO₂ as the primary mobile phase. | Reduces analysis time significantly compared to traditional LC and GC methods. |
Quality Control and Reference Standard Applications in Analytical Laboratories
Isoflupredone-d3 serves as a critical tool in analytical laboratories, primarily as an internal standard and a reference material for quality control (QC). The use of such stable isotope-labeled standards is fundamental to achieving the highest level of accuracy and precision in quantitative bioanalysis.
Role as an Internal Standard: In quantitative assays, a known amount of Isoflupredone-d3 is spiked into every sample, calibrator, and QC sample before processing. Because it is chemically almost identical to the endogenous Isoflupredone, it experiences similar losses during extraction and similar ionization suppression or enhancement in the mass spectrometer (matrix effects). By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to highly reliable and reproducible results.
Application in Quality Control:
Method Validation : During the development and validation of an analytical method, deuterated standards are used to assess key parameters such as accuracy, precision, recovery, and matrix effects.
Routine QC : In routine laboratory operations, QC samples are analyzed alongside unknown samples to monitor the performance of the assay over time. The consistent recovery of the internal standard provides an ongoing check of the extraction and analytical process.
Isotopic Purity : The isotopic purity of the deuterated reference standard itself is a critical quality parameter that must be verified. A high isotopic purity ensures that the contribution of the standard to the unlabeled analyte signal is negligible.
The availability of well-characterized, high-purity deuterated reference standards like Isoflupredone-d3 is essential for laboratories to produce defensible data that meets regulatory requirements and ensures confidence in analytical results.
Investigative Studies of Isoflupredone D3 D2 Major in Preclinical and in Vitro Systems
In Vitro Metabolic Stability and Biotransformation Pathways of Isoflupredone-d3 (d2 Major)
The metabolic fate of a steroid is a key determinant of its activity and clearance. In vitro systems provide a controlled environment to elucidate these pathways. Metabolic stability, defined as the susceptibility of a compound to biotransformation, is often expressed as an in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov These parameters help predict in vivo pharmacokinetic behavior. nih.govbioivt.com
The initial steps in steroid metabolism (Phase I biotransformation) often involve oxidation and hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells. nih.govnih.gov To study these reactions for a compound like Isoflupredone-d3, in vitro assays are conducted using liver microsomes or intact hepatocytes from various species, including humans, rats, and dogs. bioivt.comnuvisan.com
In a typical liver microsome assay, the deuterated steroid is incubated with the microsomes in the presence of the necessary cofactor, NADPH. bioivt.comnih.gov The reaction is monitored over time, and the rate of disappearance of the parent compound is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com Hepatocyte assays offer a more comprehensive view, as they contain a full suite of both Phase I and Phase II metabolic enzymes. nuvisan.comadmescope.com These studies are crucial for identifying species-specific differences in metabolism and for scaling in vitro data to predict human hepatic clearance. nuvisan.com
Table 1: Illustrative Metabolic Stability of Isoflupredone-d3 in Liver Microsomes
This table presents hypothetical data to illustrate the typical output of a metabolic stability assay comparing different species.
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Extraction Ratio |
| Human | 25 | 27.7 | Low |
| Rat | 15 | 46.2 | Moderate |
| Dog | 40 | 17.3 | Low |
Following Phase I reactions, or if the steroid already possesses a suitable functional group, it can undergo Phase II conjugation reactions. nih.gov For steroids, the most prominent pathways are glucuronidation and sulfation. cas.cznih.gov These processes involve the addition of a polar group (glucuronic acid or sulfate) to the steroid molecule, which increases its water solubility and facilitates its excretion from the body. nih.govcas.cz
Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and is a major pathway for clearing steroids and their metabolites. cas.cznih.gov In vitro studies to assess this pathway for Isoflupredone-d3 would involve incubation with liver microsomes or hepatocytes supplemented with the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). bioivt.comcas.cz
Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway adds a sulfate (B86663) group to the steroid. nih.gov While glucuronidation is often seen as an irreversible detoxification step, sulfated steroids can sometimes act as a circulating reservoir for active hormones. cas.czresearchgate.net In vitro investigation of sulfation uses cytosolic fractions of tissues (like the liver) and the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov
The use of a deuterated steroid like Isoflupredone-d3 in these assays allows for unambiguous detection of the resulting deuterated glucuronide and sulfate conjugates by mass spectrometry.
A critical component of drug development is the identification of metabolites. Administration of a deuterated compound to a preclinical animal model (e.g., a rat) allows for the collection of urine, feces, and plasma samples for metabolite profiling. nih.gov Advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are employed to detect and structurally characterize the metabolites. nih.gov
The deuterium (B1214612) label on Isoflupredone-d3 creates a unique isotopic signature. When analyzing samples via mass spectrometry, the deuterated metabolites exhibit a characteristic mass shift compared to any potential endogenous, unlabeled steroids, making them easier to distinguish from the biological background. nih.gov This methodology was successfully used in a study of deuterated trenbolone, where twenty different deuterium-labeled metabolites were identified, including glucuronic acid and sulfo-conjugates. nih.gov
Table 2: Potential Deuterated Metabolites of Isoflupredone-d3 Identified in a Preclinical Study
This table provides a hypothetical list of metabolites that could be identified for Isoflupredone-d3, based on common steroid metabolic pathways.
| Metabolite ID | Proposed Structure | Conjugation Type | Method of Detection |
| M1 | Hydroxy-Isoflupredone-d3 | - | LC-HRMS |
| M2 | Dihydro-Isoflupredone-d3 | - | LC-HRMS |
| M3 | Isoflupredone-d3-glucuronide | Glucuronide | LC-HRMS/MS |
| M4 | Hydroxy-Isoflupredone-d3-glucuronide | Glucuronide | LC-HRMS/MS |
| M5 | Isoflupredone-d3-sulfate | Sulfate | LC-HRMS/MS |
Preclinical Pharmacokinetic Research Methodologies Employing Isoflupredone-d3 (d2 Major)
Pharmacokinetics describes how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). taylorfrancis.com Isoflupredone-d3 is a vital tool in these preclinical investigations.
ADME studies in animal models are fundamental to understanding a compound's disposition. taylorfrancis.com The methodological approach involves administering the test compound to an animal (such as a rat or dog) and then collecting biological samples (blood, plasma, urine, feces, and tissues) at various time points. nih.gov
When Isoflupredone-d3 is used in conjunction with unlabeled isoflupredone (B118300), it typically serves as an internal standard for the bioanalytical method. This allows for highly accurate and precise quantification of the unlabeled drug in the collected samples. By plotting the concentration of the drug over time, key pharmacokinetic parameters can be determined, including:
Absorption: Maximum concentration (Cmax) and time to reach maximum concentration (Tmax).
Distribution: Volume of distribution (Vd), which indicates how widely the drug distributes into tissues.
Elimination: The elimination half-life (t½) and clearance (CL), which describe how quickly the drug is removed from the body.
This data helps build a comprehensive picture of the compound's behavior in a biological system and is essential for extrapolating potential human pharmacokinetics. taylorfrancis.com
Stable isotope tracers, such as deuterated compounds, are powerful tools for studying metabolic processes in vivo without the need for radioactivity. nih.gov Isoflupredone-d3 can be used as a tracer to follow the disposition and metabolic fate of the isoflupredone molecule in non-human biological systems. nih.govmdpi.com
After administration of the deuterated tracer, its incorporation into various tissues and its conversion into different metabolites can be tracked over time. mdpi.com Advanced imaging and analytical techniques can be employed for this purpose:
Mass Spectrometry Imaging: Techniques like Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) can be used to visualize the subcellular distribution of deuterated compounds in tissue samples with high spatial resolution. nih.gov
Deuterium Magnetic Resonance Imaging (DMI): This non-invasive imaging technique can map the distribution of deuterated molecules and their metabolic products (like deuterated water) in a living animal, providing dynamic information on metabolic fluxes. mdpi.com
These tracer studies provide invaluable insights into the tissue-specific uptake and metabolism of steroids, helping to connect pharmacokinetic profiles with pharmacodynamic effects at the target site.
Compartmental Modeling Approaches in Preclinical Pharmacokinetics
In preclinical research, compartmental modeling is an essential mathematical tool used to describe the pharmacokinetics (PK) of a drug, illustrating how it is absorbed, distributed, metabolized, and eliminated over time. nih.gov For corticosteroids like Isoflupredone, these models are crucial for understanding their disposition in the body. nih.gov A compartmental model simplifies the complex physiological systems of an organism into a series of interconnected "compartments."
Typically, a two- or three-compartment model is necessary to accurately characterize the disposition of systemically administered glucocorticoids. nih.gov
Central Compartment: This represents the plasma and highly perfused tissues where the drug distributes rapidly.
Peripheral Compartment(s): These represent tissues with slower drug uptake, such as muscle and adipose tissue.
The transfer of the drug between these compartments is defined by rate constants (e.g., k12, k21). For Isoflupredone-d3, a key aspect of its PK profile would be its clearance (CL) and volume of distribution (Vd). The introduction of deuterium atoms is not expected to significantly alter the physicochemical properties that govern Vd, such as lipophilicity. However, it can influence metabolic clearance, which may be reflected in the model parameters.
Pharmacokinetic studies of corticosteroids are often complicated by factors such as nonlinear protein binding to corticosteroid-binding globulin (CBG) and albumin. nih.gov This nonlinearity means that the fraction of unbound, active drug changes with its total concentration, a factor that must be incorporated into more sophisticated PK models. nih.govresearchgate.net By fitting experimental concentration-time data from preclinical models to a compartmental model, researchers can estimate these critical PK parameters, providing a predictive framework for the compound's behavior.
Below is an interactive table showing representative pharmacokinetic parameters that could be derived from a two-compartment model analysis for a corticosteroid in a preclinical species.
| Parameter | Description | Example Value | Unit |
|---|---|---|---|
| Vc | Volume of the central compartment | 1.5 | L/kg |
| Vp | Volume of the peripheral compartment | 2.5 | L/kg |
| CL | Clearance from the central compartment | 0.5 | L/hr/kg |
| Q | Inter-compartmental clearance | 0.8 | L/hr/kg |
| t1/2α | Distribution half-life | 0.4 | hr |
| t1/2β | Elimination half-life | 3.5 | hr |
Isotope Effect Studies on Enzyme Kinetics and Receptor Binding
The substitution of hydrogen with deuterium in Isoflupredone-d3 provides a powerful probe to investigate its enzymatic processing and receptor interactions. This is primarily due to the kinetic isotope effect (KIE), where the heavier mass of deuterium can lead to a slower reaction rate if the bond to the isotope is broken during the rate-determining step. wikipedia.org
Primary and Secondary Kinetic Isotope Effects (KIE) with Isoflupredone-d3 (d2 Major)
The kinetic isotope effect is a change in the reaction rate of a chemical reaction upon isotopic substitution. wikipedia.org It is expressed as the ratio of the rate constant for the lighter isotope (kH) to that of the heavier isotope (kD).
Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is cleaved in the rate-determining step of the reaction. wikipedia.org For Isoflupredone-d3, a significant primary KIE (kH/kD > 1) would be expected if the C-D bond is oxidized by metabolic enzymes, such as cytochrome P450 (CYP) isozymes. nih.gov Many corticosteroids undergo hydroxylation by CYP enzymes as a primary route of metabolism. nih.govmdpi.comeurekaselect.com If this oxidation is the slowest step in the metabolic cascade, deuteration at the site of metabolism can significantly slow down the drug's clearance, a phenomenon often exploited in drug design to improve pharmacokinetic profiles. nih.gov
Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. youtube.com These effects are generally smaller than primary KIEs but can provide valuable information about changes in hybridization or the steric environment of the transition state. For Isoflupredone-d3, deuteration adjacent to a metabolic site could result in a secondary KIE.
The table below illustrates hypothetical KIE values and their mechanistic implications for the metabolism of Isoflupredone-d3.
| KIE Type | Observed kH/kD | Implication for Isoflupredone-d3 Metabolism |
|---|---|---|
| Primary | ~2-8 | Indicates that C-D bond cleavage is part of the rate-determining step (e.g., CYP450-mediated hydroxylation). |
| Secondary | ~0.8-1.2 | Suggests changes in the transition state structure near the site of deuteration, but the C-D bond is not broken. |
| None | ~1 | Indicates that C-D bond cleavage is not involved in the rate-determining step of metabolism. |
Impact of Deuteration on Receptor-Ligand Interactions in In Vitro Assays
The primary mechanism of action for glucocorticoids is binding to the intracellular glucocorticoid receptor (GR). This interaction is non-covalent, driven by forces such as hydrogen bonding and hydrophobic interactions. While isotopic substitution does not change the electronic structure of a molecule, it can subtly alter bond lengths and vibrational energies. irb.hr
Studies have shown that deuteration of a ligand can, in some cases, affect its binding affinity for a receptor. irb.hrplos.org This can be due to the "Ubbelohde effect," where a deuterium bond can have a slightly different length and strength compared to a hydrogen bond, potentially altering the precise fit within a receptor's binding pocket. plos.org Furthermore, changes in low-frequency vibrations upon deuteration can impact the entropic component of the binding free energy.
While often small, these effects can be significant. Research on other receptor systems has demonstrated that deuteration can either increase or decrease binding affinity, depending on the specific interactions involved. plos.org For Isoflupredone-d3, in vitro radioligand binding assays would be employed to determine its relative binding affinity (RBA) for the glucocorticoid receptor compared to its non-deuterated counterpart. Such an assay would typically involve competing the test compound against a radiolabeled standard (e.g., [3H]-dexamethasone) and calculating the concentration that inhibits 50% of the standard's binding (IC50).
The following table presents a hypothetical comparison of binding affinities for the glucocorticoid receptor.
| Compound | IC50 (nM) | Relative Binding Affinity (RBA) |
|---|---|---|
| Dexamethasone (Reference) | 5.0 | 100 |
| Isoflupredone | 2.5 | 200 |
| Isoflupredone-d3 (d2 Major) | 2.3 | 217 |
Cellular Uptake and Intracellular Fate Research of Isoflupredone-d3 (d2 Major)
Understanding how a drug enters a cell and where it localizes is fundamental to elucidating its mechanism of action. As a stable isotope-labeled compound, Isoflupredone-d3 is an excellent tool for such investigations.
Membrane Permeability and Transporter Interactions in Cell Culture Systems
The entry of steroids into cells has traditionally been viewed as a process of passive diffusion across the lipophilic cell membrane. However, emerging evidence suggests that for some steroids, this process may be facilitated by membrane-bound transporters, such as those from the organic anion transporting polypeptide (OATP) family. nih.govplos.org
In vitro cell culture systems, such as Caco-2 or MDCK cell monolayers, are used to study drug permeability. In these assays, the flux of Isoflupredone-d3 across the cell monolayer would be measured.
Passive Diffusion: The slight increase in mass due to deuteration is unlikely to significantly alter the lipophilicity of Isoflupredone-d3, and therefore its rate of passive diffusion is expected to be very similar to the non-deuterated parent drug.
Transporter Interactions: If cellular uptake is mediated by specific transporters, it is possible that the subtle conformational or vibrational changes induced by deuteration could modulate this interaction. Studies would involve comparing uptake in cells with and without the expression of specific transporters or using known transporter inhibitors to ascertain the role of active transport in the cellular uptake of Isoflupredone-d3. nih.gov
Subcellular Localization Studies Using Isotope Tracers
Once inside the cell, glucocorticoids bind to the glucocorticoid receptor, which is predominantly located in the cytoplasm in an inactive complex with chaperone proteins. nih.gov Ligand binding triggers a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the activated ligand-receptor complex into the nucleus, where it modulates gene expression. nih.gov
Isoflupredone-d3 serves as an ideal tracer to follow this intracellular journey. Advanced analytical techniques like mass spectrometry imaging (MSI) can be used on cell cultures or tissue sections to visualize the spatial distribution of the deuterated compound without the need for radioactive labeling. endocrine-abstracts.orgnih.govendocrine-abstracts.org In such an experiment, cells would be treated with Isoflupredone-d3 for various lengths of time. The cells would then be prepared for MSI analysis, which can map the location of the m/z signal corresponding to Isoflupredone-d3. This would allow researchers to visualize its initial accumulation in the cytoplasm and its subsequent concentration within the nucleus, providing direct evidence of its subcellular fate and the kinetics of its nuclear translocation.
Comparative Research of Isoflupredone D3 D2 Major with Non Deuterated Analogs
Differential Analytical Performance in Bioanalytical Assays
In the quantitative analysis of pharmaceuticals in biological matrices like plasma or urine, stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. acanthusresearch.com Isoflupredone-d3 serves as an ideal internal standard for its non-deuterated counterpart, Isoflupredone (B118300). Because its chemical and physical properties are nearly identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization. researchgate.net However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer. acanthusresearch.com
This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects—where other components in a complex sample can suppress or enhance the analyte's signal. clearsynth.comlcms.cz The use of a deuterated internal standard like Isoflupredone-d3 has been widely shown to reduce the impact of matrix effects and yield more reproducible and accurate results compared to using structurally related but non-isotopic internal standards. acanthusresearch.com This enhanced performance is crucial for the validation of robust and reliable bioanalytical methods required for pharmacokinetic studies. clearsynth.comnih.gov
Table 1: Illustrative Comparison of Bioanalytical Assay Performance This table illustrates the typical improvements seen when using a deuterated internal standard versus a structural analog.
| Parameter | Method with Structural Analog IS | Method with Isoflupredone-d3 IS | Rationale for Difference |
| Accuracy (% Bias) | ± 15-20% | < ± 5% | Isoflupredone-d3 co-elutes and experiences identical matrix effects as the analyte, providing superior correction. clearsynth.com |
| Precision (%RSD) | 10-15% | < 5% | The deuterated standard compensates for procedural variability during sample extraction and analysis more effectively. acanthusresearch.com |
| Matrix Effect Variability | High | Low | Near-identical ionization efficiency between the analyte and the SIL standard minimizes differential matrix effects. lcms.cz |
| Recovery Consistency | Moderate | High | Similar physicochemical properties ensure consistent co-extraction of the analyte and the deuterated standard. researchgate.net |
Variations in Metabolic Profile and Stability Between Deuterated and Non-Deuterated Isoflupredone
The replacement of hydrogen with deuterium (B1214612) can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE). wikipedia.org The carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. Consequently, if the cleavage of a C-H bond is a rate-limiting step in a metabolic pathway, substituting that hydrogen with deuterium can slow down the reaction. For Isoflupredone-d3, if the deuteration occurs at a site susceptible to metabolism by enzymes like the cytochrome P450 (CYP) family, a decrease in the rate of metabolism at that position is expected. researchgate.net
Table 2: Potential Metabolic Differences Due to the Kinetic Isotope Effect (KIE) This table presents a hypothetical comparison of metabolic parameters based on established principles of deuteration.
| Parameter | Isoflupredone (Non-Deuterated) | Isoflupredone-d3 (d2 Major) | Underlying Principle |
| Rate of Metabolism at Labeled Site | Normal (kH) | Slower (kD) | The C-D bond is stronger than the C-H bond, requiring more energy to cleave (kH/kD > 1). |
| Primary Metabolite(s) | Metabolite A (from oxidation at H-site) | Metabolite A (reduced formation), Metabolite B (from oxidation at alternate site) | Slower reaction at the deuterated site can shift metabolism to other parts of the molecule ("metabolic switching"). nih.gov |
| Intrinsic Clearance (in vitro) | Higher | Potentially Lower | If metabolism at the deuterated site is a major clearance pathway, the overall clearance rate may decrease. researchgate.net |
| In Vivo Half-Life (t½) | Shorter | Potentially Longer | A lower rate of metabolism can lead to a longer residence time of the drug in the body. wikipedia.org |
Comparison of Pharmacokinetic Parameters in Preclinical Animal Models (Methodological Focus)
In preclinical pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, animal models are routinely used. semanticscholar.org The accurate measurement of drug concentrations in biological fluids over time is fundamental to these studies. nih.gov The use of a deuterated internal standard like Isoflupredone-d3 is a key methodological component that enhances the quality and reliability of the data obtained from these models.
Table 3: Methodological Impact of Isoflupredone-d3 on Preclinical PK Parameter Determination This table focuses on how the methodology (use of a deuterated standard) improves the reliability of measured pharmacokinetic parameters.
| Pharmacokinetic Parameter | Methodological Consideration without Deuterated Standard | Methodological Advantage with Isoflupredone-d3 Standard |
| Area Under the Curve (AUC) | Potential for systematic over- or under-estimation due to uncorrected matrix effects. | Increased accuracy of concentration measurements at all time points leads to a more reliable AUC value. nih.gov |
| Maximum Concentration (Cmax) | Higher variability in measurements can obscure the true peak concentration. | Improved precision reduces noise and provides a more accurate determination of Cmax. acanthusresearch.com |
| Elimination Half-Life (t½) | Inaccuracies in the terminal phase concentration measurements can lead to errors in the calculated half-life. | Reliable quantification at lower concentrations in the elimination phase ensures a more robust half-life calculation. |
| Inter-Animal Variability | Analytical variability can be confounded with true biological variability between animals. | Minimizing analytical error allows for a clearer assessment of the true inter-subject PK variability. |
Isotopic Labeling as a Strategy for Mechanistic Differentiation in Biological Systems
Isotopic labeling is a powerful technique used to trace the path of molecules through a chemical reaction or a metabolic pathway. wikipedia.orgresearchgate.net By replacing specific atoms with their isotopes, researchers can "follow" the label and determine the fate of different parts of a molecule. Using Isoflupredone-d3 in mechanistic studies allows for the precise differentiation of the labeled molecule from its endogenous or non-labeled counterparts.
This strategy is invaluable for elucidating complex biological mechanisms. For example, in drug metabolism studies, it can be used to definitively identify metabolic pathways. By administering a deuterated drug and analyzing the resulting metabolites, researchers can determine which parts of the molecule are modified by metabolic enzymes. This helps to identify metabolic "soft spots" that are prone to modification. Furthermore, the kinetic isotope effect itself can be used as a tool to probe reaction mechanisms. researchgate.net If deuteration at a specific position slows down a biological process, it provides strong evidence that the bond to that position is broken during the rate-determining step of that process. This approach has been widely applied to understand the mechanisms of enzymes, particularly cytochrome P450 oxidases. nih.gov
Table 4: Applications of Isotopic Labeling in Mechanistic Studies This table summarizes the use of deuterated analogs like Isoflupredone-d3 for elucidating biological mechanisms.
| Application Area | Technique/Approach | Information Gained |
| Metabolic Pathway Identification | Administer Isoflupredone-d3 and analyze metabolites using mass spectrometry. | Determines the specific sites on the molecule that undergo enzymatic modification. |
| Enzyme Mechanism Elucidation | Compare reaction rates of Isoflupredone vs. Isoflupredone-d3 (KIE studies). | Helps identify the rate-limiting step in an enzymatic reaction. researchgate.net |
| Pharmacokinetic Drug-Drug Interactions | Use Isoflupredone-d3 to trace its metabolism in the presence of an inhibiting/inducing drug. | Differentiates the metabolism of the primary drug from other interfering substances. |
| Receptor Binding Studies | Use labeled ligands to distinguish from endogenous hormones. | Allows for precise measurement of binding affinity and kinetics without interference from endogenous compounds. |
Future Directions and Emerging Research Avenues for Isoflupredone D3 D2 Major
Development of Novel Analytical Methodologies for Deuterated Steroids
The precise and accurate quantification of steroids in complex biological matrices is fundamental to both research and clinical diagnostics. The use of deuterated steroids as internal standards in mass spectrometry-based assays has become a gold standard for enhancing accuracy and compensating for analytical variability. clearsynth.comwisdomlib.org However, the increasing sophistication of research questions demands a concurrent evolution in analytical methodologies.
Future developments will likely focus on:
High-Resolution Mass Spectrometry (HRMS): The adoption of HRMS platforms, such as Orbitrap and time-of-flight (TOF) mass spectrometers, will enable the more precise differentiation of deuterated standards from their endogenous counterparts. This is particularly crucial for minimizing potential isotopic interference and improving the limits of detection and quantification.
Advanced Chromatographic Techniques: Coupling advanced liquid chromatography (LC) systems, like ultra-high-performance liquid chromatography (UHPLC) and multidimensional chromatography, with mass spectrometry can provide superior separation of steroid isomers and isobars. nih.govmdpi.com This enhanced resolution is critical for accurately quantifying specific steroid metabolites in complex mixtures. nih.gov
Novel Ionization Techniques: The exploration of alternative ionization sources, beyond traditional electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), may offer improved sensitivity and reduced matrix effects for certain steroid classes.
These advancements aim to create more robust, sensitive, and high-throughput methods for steroid analysis, further solidifying the role of deuterated internal standards like Isoflupredone-d3 in providing reliable quantitative data. texilajournal.comkcasbio.com
| Technique | Advantages | Future Research Focus |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity, resolution, and reproducibility. nih.gov | Optimization of derivatization methods to improve volatility and thermal stability. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High specificity, speed, and suitability for automation. nih.gov | Development of methods to minimize matrix effects and improve ionization efficiency. kcasbio.com |
| High-Resolution Mass Spectrometry (HRMS) | High mass accuracy and ability to perform untargeted analysis. | Integration with advanced data analysis platforms for metabolomics. |
Exploration of Advanced Isotopic Labeling Strategies
The synthesis of deuterated steroids is a critical aspect that directly impacts their utility as internal standards. While current methods are effective, there is ongoing research into more advanced isotopic labeling strategies. The primary goals of this research are to enhance the stability of the isotopic label and to achieve more complex and specific labeling patterns.
Emerging research in this area includes:
Site-Specific Labeling: Developing synthetic routes that allow for the precise placement of deuterium (B1214612) atoms at positions on the steroid molecule that are not susceptible to metabolic exchange. This ensures that the isotopic label is retained throughout sample preparation and analysis, a crucial factor for accurate quantification.
Multi-Isotope Labeling: The synthesis of steroids labeled with multiple stable isotopes (e.g., deuterium and carbon-13) can provide even more robust internal standards. nih.gov These multi-labeled compounds can be used in sophisticated tracer studies to follow multiple metabolic pathways simultaneously.
Improving Isotopic Purity: Research is also focused on refining synthetic and purification methods to achieve the highest possible isotopic enrichment. This minimizes the contribution of unlabeled species in the internal standard, which can improve the accuracy of quantitative assays.
These advanced labeling strategies will provide researchers with a more sophisticated toolkit of internal standards, enabling more complex and informative studies of steroid metabolism and function.
Expansion of Preclinical Translational Research Applications
Deuterated steroids like Isoflupredone-d3 are invaluable tools in preclinical research, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies. These studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and for relating drug exposure to its pharmacological effect.
Future applications in this domain will likely involve:
"Gold Standard" Internal Standards: The use of stable isotope-labeled compounds as internal standards is considered the ideal approach in LC-MS bioanalysis due to their ability to track the analyte of interest through extraction and analysis, correcting for matrix effects. kcasbio.comresearchgate.net Isoflupredone-d3 can serve this role for studies involving Isoflupredone (B118300) or other structurally related corticosteroids.
Metabolite Identification: In preclinical drug metabolism studies, deuterated parent drugs can be administered to animals to help identify and quantify metabolites. The unique isotopic signature of the deuterated compound makes it easier to distinguish drug-related metabolites from endogenous compounds in complex biological samples.
Translational Biomarker Studies: As research moves from preclinical models to human studies, the analytical methods developed using deuterated internal standards can be readily adapted. This ensures consistency and reliability of data throughout the drug development process, facilitating the translation of preclinical findings to the clinic.
By providing a highly reliable internal standard, Isoflupredone-d3 can enhance the quality and reproducibility of preclinical data, ultimately contributing to the development of safer and more effective therapeutic agents.
Integration of Isoflupredone-d3 (d2 Major) in Systems Biology Approaches
Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, such as genomics, proteomics, and metabolomics. youtube.com Isotopically labeled compounds are emerging as powerful tools in this field, and Isoflupredone-d3 has the potential to contribute significantly to systems-level investigations of steroid biology.
Future integration in systems biology could include:
Steroid Metabolomics: The comprehensive analysis of the steroid metabolome, or all steroids present in a biological sample, is a rapidly growing field. nih.govnih.gov Deuterated steroids are essential for the accurate quantification of individual steroids within these complex profiles. isotope.com Isoflupredone-d3 can be used as an internal standard in targeted metabolomics studies focusing on synthetic corticosteroids and their metabolic pathways.
Fluxomics: Stable isotope tracers can be used to measure the rates of metabolic pathways, a field known as fluxomics. While this is more commonly done with isotopes like carbon-13, deuterated compounds can also provide valuable information about specific enzymatic reactions and metabolic fluxes in steroidogenic pathways.
Chemical Proteomics: Isotopically labeled small molecules can be used as probes to identify protein targets and study drug-protein interactions. While not a primary application for an internal standard, derivatives of Isoflupredone-d3 could potentially be developed for such purposes, helping to elucidate the molecular mechanisms of corticosteroid action.
The integration of deuterated steroids into systems biology workflows will provide a more dynamic and quantitative understanding of steroid signaling and metabolism, offering new insights into both normal physiology and disease states. sigmaaldrich.com
| Systems Biology Approach | Specific Application of Isoflupredone-d3 | Potential Research Outcome |
|---|---|---|
| Metabolomics | Internal standard for targeted quantification of synthetic corticosteroids. isotope.com | Accurate profiling of corticosteroid metabolism in response to drug treatment or in disease models. nih.gov |
| Fluxomics | Tracer to study the kinetics of specific enzymatic reactions in steroid metabolism. | Quantitative understanding of metabolic pathway dynamics and regulation. |
| Chemical Proteomics | As a basis for developing affinity probes to identify corticosteroid-binding proteins. | Elucidation of novel drug targets and off-target effects. |
Q & A
Basic: How should researchers design experiments to evaluate the stability of Isoflupredone-d3 (d2 Major) under varying physiological conditions?
Methodological Answer:
To assess stability, employ a split-plot experimental design where temperature, pH, and solvent systems are controlled as independent variables. Use high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) to quantify degradation products over time. Include deuterated and non-deuterated controls to isolate isotopic effects. Validate reproducibility by repeating experiments across multiple batches and laboratories. For data normalization, apply ANOVA with post-hoc Tukey tests to compare degradation rates under different conditions .
Basic: What analytical techniques are most suitable for distinguishing Isoflupredone-d3 (d2 Major) from its non-deuterated analog in pharmacokinetic studies?
Methodological Answer:
Prioritize isotope ratio mass spectrometry (IRMS) or nuclear magnetic resonance (NMR) spectroscopy to differentiate isotopic profiles. For in vivo studies, combine ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) to achieve high sensitivity in biological matrices. Calibrate instruments using deuterated internal standards to minimize matrix effects. Cross-validate results with computational models (e.g., molecular dynamics simulations) to confirm isotopic labeling integrity .
Advanced: How can researchers resolve contradictions in metabolic pathway data for Isoflupredone-d3 (d2 Major) across in vitro and in vivo models?
Methodological Answer:
Adopt a systems biology approach to reconcile discrepancies:
Map metabolic networks using flux balance analysis (FBA) to predict pathway activity.
Validate predictions via stable isotope-resolved metabolomics (SIRM) in both models.
Apply Bayesian inference to quantify uncertainty in conflicting datasets.
Link findings to a theoretical framework , such as enzyme kinetics or compartmental modeling, to contextualize differences in bioavailability or tissue-specific metabolism .
Basic: What criteria should guide the selection of control groups in toxicity studies involving Isoflupredone-d3 (d2 Major)?
Methodological Answer:
Use a three-tiered control system :
- Negative controls : Non-deuterated Isoflupredone to isolate isotopic effects.
- Vehicle controls : Solvents or carriers used in formulations.
- Positive controls : Known hepatotoxicants or nephrotoxicants.
Ensure blinding and randomization to reduce bias. Statistically analyze results using mixed-effects models to account for inter-individual variability .
Advanced: How can multi-omics integration improve mechanistic insights into Isoflupredone-d3 (d2 Major)'s pharmacological activity?
Methodological Answer:
Implement a multi-omics workflow :
Transcriptomics : RNA-seq to identify gene expression changes.
Proteomics : LC-MS/MS to quantify protein abundance.
Metabolomics : NMR or MS to track metabolite shifts.
Use network propagation algorithms (e.g., weighted correlation network analysis) to identify hub nodes linking omics layers. Validate findings with CRISPR/Cas9 knockout models to test causal relationships .
Basic: What statistical methods are recommended for analyzing dose-response relationships in Isoflupredone-d3 (d2 Major) studies?
Methodological Answer:
Fit data to four-parameter logistic (4PL) models for sigmoidal dose-response curves. Use bootstrapping to estimate confidence intervals for EC50/IC50 values. For non-linear kinetics, apply hierarchical Bayesian modeling to account for inter-experiment variability. Report results using Consort-like guidelines for transparency .
Advanced: How can iterative feedback between computational predictions and experimental data enhance Isoflupredone-d3 (d2 Major) lead optimization?
Methodological Answer:
Develop a closed-loop workflow :
Train support vector machine (SVM) models on existing binding affinity data.
Predict novel analogs using virtual screening.
Validate top candidates via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Refine models with new data and repeat.
This approach reduces false positives by iteratively updating training datasets, as demonstrated in protein-ligand interaction studies .
Basic: What ethical and practical considerations are critical when designing human subject studies involving Isoflupredone-d3 (d2 Major)?
Methodological Answer:
Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Obtain IRB approval with explicit risk-benefit analysis.
- Use block randomization to allocate participants.
- Include Data Safety Monitoring Boards (DSMBs) for interim analyses.
Document protocols using SPIRIT guidelines to ensure reproducibility .
Advanced: How can researchers leverage isotopic labeling (e.g., d3/d2 ratios) to study Isoflupredone’s tissue distribution dynamics?
Methodological Answer:
Apply compartmental pharmacokinetic modeling with isotopic tracers:
Administer deuterated and non-deuterated forms simultaneously.
Use imaging mass spectrometry (IMS) for spatial resolution.
Calculate area under the curve (AUC) ratios to quantify tissue-specific accumulation.
Cross-reference with PET/CT imaging using radiolabeled analogs for validation .
Advanced: What strategies mitigate batch-to-batch variability in synthesizing Isoflupredone-d3 (d2 Major) for preclinical studies?
Methodological Answer:
Implement Quality by Design (QbD) principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
